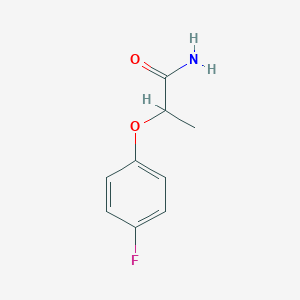

2-(4-Fluorophenoxy)propanamide

Description

2-(4-Fluorophenoxy)propanamide is a fluorinated phenoxy-propanamide derivative characterized by a propanamide backbone substituted with a 4-fluorophenoxy group at the second carbon. This compound belongs to a broader class of phenoxy-propanamides, which are studied for their diverse pharmacological properties, including antimicrobial, metabolic, and neurological activities . The fluorine atom at the para position of the phenoxy ring enhances electron-withdrawing effects, influencing the compound’s lipophilicity, metabolic stability, and receptor binding affinity.

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

2-(4-fluorophenoxy)propanamide |

InChI |

InChI=1S/C9H10FNO2/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H2,11,12) |

InChI Key |

BJYWRJHZUGUFME-UHFFFAOYSA-N |

SMILES |

CC(C(=O)N)OC1=CC=C(C=C1)F |

Canonical SMILES |

CC(C(=O)N)OC1=CC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 2-(4-Fluorophenoxy)propanamide with structurally related analogs:

Key Observations :

- Functional Group Additions : The morpholinyl ethyl group in the (2S)-derivative enhances aqueous solubility, critical for oral bioavailability .

- Hybrid Structures: Safinamide’s 3-fluorobenzyloxy and benzylamino groups confer dual mechanisms (e.g., MAO-B inhibition and glutamate release modulation), distinguishing it from simpler fluorophenoxy analogs .

Pharmacological Activity

Antimicrobial Activity

- 2-(2,4-Dichlorophenoxy)propanamide (MBX 1642): Exhibits potent inhibition of Pseudomonas aeruginosa (IC50 = 0.8 µM), attributed to the electron-withdrawing dichloro-substitution enhancing target binding .

- 2-(4-Fluorophenoxy)propanamide: While direct data are lacking, fluorinated analogs generally show moderate antimicrobial activity due to balanced lipophilicity and membrane penetration .

Metabolic and Neurological Activity

- Tetrazole Analog (Compound 1) : Demonstrates efficacy in rat models of type 2 diabetes (DMT2) and dyslipidemia, with 80% oral bioavailability, likely due to tetrazole-mediated resistance to hydrolysis .

- Safinamide : Approved for Parkinson’s disease, inhibits MAO-B (Ki = 0.45 µM) and modulates glutamate release, with a plasma half-life of 20–30 hours in humans .

Pharmacokinetic and Biopharmaceutical Profiles

Notes:

- The tetrazole group in Compound 1 prevents amide bond hydrolysis, enhancing stability compared to 2-(4-Fluorophenoxy)propanamide .

- Safinamide’s long half-life is attributed to its benzyloxy group and slow hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.